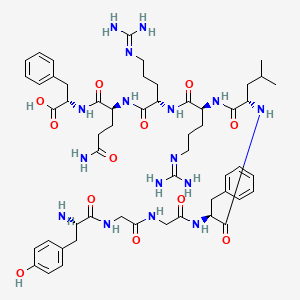
Dynorphin B (1-9)
描述
Dynorphin B (1-9) is an endogenous opioid peptide derived from the precursor protein prodynorphin. It is a form of dynorphin and has the amino acid sequence Tyr-Gly-Gly-Phe-Leu-Arg-Arg-Gln-Phe. Dynorphin B is generated as a proteolytic cleavage product of leumorphin, which in turn is a cleavage product of preproenkephalin B (prodynorphin) . Dynorphins, including Dynorphin B, are known for their potent effects on the kappa opioid receptor system, which plays a significant role in modulating pain, stress, and emotional responses .
准备方法
Synthetic Routes and Reaction Conditions
Dynorphin B can be synthesized using solid-phase peptide synthesis (SPPS), a common method for producing peptides. The process involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The amino acids are typically protected by groups such as Fmoc (9-fluorenylmethyloxycarbonyl) to prevent unwanted side reactions. The synthesis is carried out under controlled conditions, with each amino acid coupling step followed by deprotection and washing steps to ensure the purity of the final product .
Industrial Production Methods
Industrial production of Dynorphin B involves large-scale SPPS, utilizing automated peptide synthesizers to increase efficiency and yield. The process is optimized to minimize waste and reduce production costs. After synthesis, the peptide is cleaved from the resin, purified using high-performance liquid chromatography (HPLC), and characterized by mass spectrometry and other analytical techniques to confirm its identity and purity .
化学反应分析
Types of Reactions
Dynorphin B undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the peptide to study its structure-activity relationships and enhance its stability and bioactivity .
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or iodine can be used to oxidize specific amino acid residues in Dynorphin B.
Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are used to reduce disulfide bonds within the peptide.
Major Products Formed
The major products formed from these reactions include modified peptides with altered receptor binding affinities and biological activities. These modifications help in understanding the structure-activity relationships of Dynorphin B and its interactions with opioid receptors .
科学研究应用
Dynorphin B has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. Some of the key applications include:
Neuroscience Research: Dynorphin B is used to study the kappa opioid receptor system and its role in modulating pain, stress, and emotional responses.
Drug Development: The peptide is investigated for its potential therapeutic applications in treating pain, addiction, and mood disorders.
Biochemical Studies: Dynorphin B serves as a model peptide for studying protein-protein interactions, receptor binding, and signal transduction pathways.
Pharmacological Research: Researchers use Dynorphin B to develop selective kappa opioid receptor agonists and antagonists for therapeutic purposes.
作用机制
Dynorphin B exerts its effects primarily through the kappa opioid receptor, a G-protein-coupled receptor. Upon binding to the receptor, Dynorphin B induces conformational changes that activate intracellular signaling pathways, leading to the modulation of pain, stress, and emotional responses . The peptide also has some affinity for the mu opioid receptor, delta opioid receptor, and the N-methyl-D-aspartic acid (NMDA)-type glutamate receptor, although its primary target is the kappa opioid receptor .
相似化合物的比较
Dynorphin B is part of a family of opioid peptides that includes Dynorphin A, alpha-neoendorphin, and beta-neoendorphin. These peptides share similar structures and functions but differ in their amino acid sequences and receptor binding affinities . For example:
Dynorphin A: Has a longer amino acid sequence and higher potency at the kappa opioid receptor compared to Dynorphin B.
Alpha-Neoendorphin: Contains a different sequence and exhibits distinct pharmacological properties.
Beta-Neoendorphin: Similar to alpha-neoendorphin but with variations in its amino acid composition.
Dynorphin B is unique in its specific sequence and its role as a cleavage product of leumorphin, contributing to its distinct biological activities and receptor interactions .
属性
IUPAC Name |
(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-oxopentanoyl]amino]-3-phenylpropanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C54H78N16O12/c1-31(2)25-40(69-51(80)41(27-32-11-5-3-6-12-32)65-45(74)30-63-44(73)29-64-46(75)36(55)26-34-17-19-35(71)20-18-34)50(79)67-38(16-10-24-62-54(59)60)47(76)66-37(15-9-23-61-53(57)58)48(77)68-39(21-22-43(56)72)49(78)70-42(52(81)82)28-33-13-7-4-8-14-33/h3-8,11-14,17-20,31,36-42,71H,9-10,15-16,21-30,55H2,1-2H3,(H2,56,72)(H,63,73)(H,64,75)(H,65,74)(H,66,76)(H,67,79)(H,68,77)(H,69,80)(H,70,78)(H,81,82)(H4,57,58,61)(H4,59,60,62)/t36-,37-,38-,39-,40-,41-,42-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODVSEQVPSWYEAR-FVMQRRFMSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCC(=O)N)C(=O)NC(CC1=CC=CC=C1)C(=O)O)NC(=O)C(CC2=CC=CC=C2)NC(=O)CNC(=O)CNC(=O)C(CC3=CC=C(C=C3)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)O)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)CNC(=O)CNC(=O)[C@H](CC3=CC=C(C=C3)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C54H78N16O12 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1143.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![tert-Butyl 4-[3-(2-bromophenyl)ureido]piperidine-1-carboxylate](/img/structure/B3027167.png)

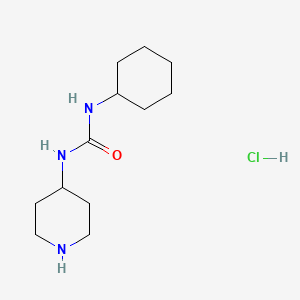
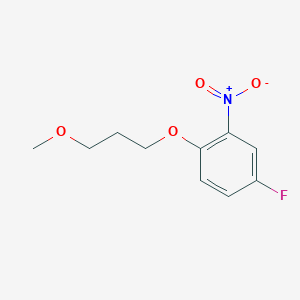
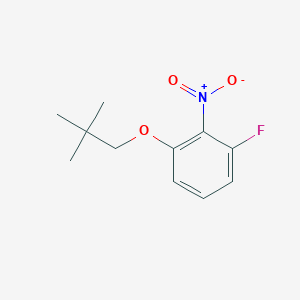
![tert-Butyl 4-[(2-amino-4-fluorophenylamino)methyl]piperidine-1-carboxylate](/img/structure/B3027173.png)
![Methyl 7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate](/img/structure/B3027174.png)

![2-((1H-Pyrrolo[2,3-b]pyridin-5-yl)oxy)-4-(4-((4'-chloro-5,5-dimethyl-3,4,5,6-tetrahydro-[1,1'-biphenyl]-2-yl)methyl)piperazin-1-yl)benzoic acid](/img/structure/B3027179.png)
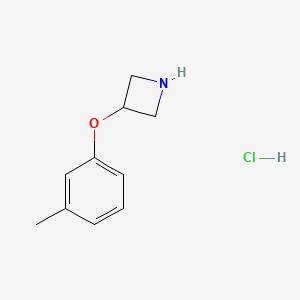



![4',4''',4'''''-Nitrilotris(([1,1'-biphenyl]-4-carboxylic acid))](/img/structure/B3027188.png)
